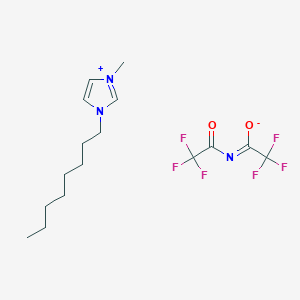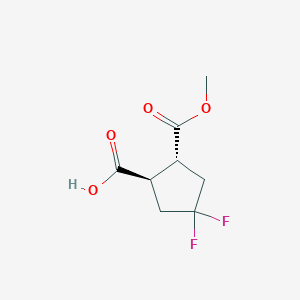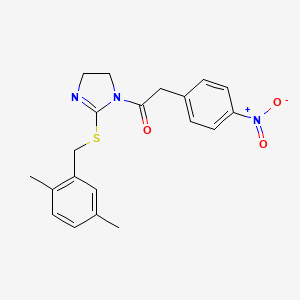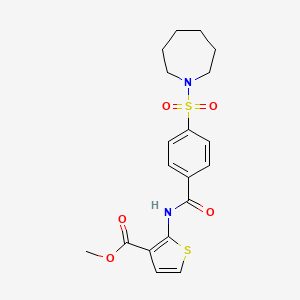
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid with the chemical formula C14H23F6N3O4S2 and a molecular weight of 475.471 . This compound is part of a class of ionic liquids known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances . These characteristics make it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, also known as 1-Methyl-3-octyl-3-imidazolium Bis(2,2,2-trifluoroacetyl)amide, is a type of ionic liquid Similar ionic liquids have been used in the fabrication of lithium-ion batteries , suggesting that their targets could be the anode, cathode, and electrolyte within these batteries .
Mode of Action
It’s known that ionic liquids like this one can influence the solubility of gases . For instance, the solubility of alkane gases is less than the alkene gas in this ionic liquid . Its ability to solubilize CO2 is more when compared to 1-butyl-3-methylimidazolium dicyanamide .
Biochemical Pathways
Ionic liquids have been tested as solvents for the separation of aromatic and aliphatic hydrocarbons , indicating that they might interact with biochemical pathways related to these compounds.
Result of Action
Given its use in lithium-ion batteries , it can be inferred that it plays a role in the charge-discharge cycle of these batteries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of gases in this ionic liquid can vary with temperature . Furthermore, the compound’s storage temperature can impact its stability .
Preparation Methods
The synthesis of 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the following steps :
-
Formation of 1-Octyl-3-methylimidazolium Chloride
Reactants: 1-Methylimidazole and 1-Chlorooctane.
Conditions: The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions for several hours.
Product: 1-Octyl-3-methylimidazolium chloride.
-
Anion Exchange to Form this compound
Reactants: 1-Octyl-3-methylimidazolium chloride and lithium bis((trifluoromethyl)sulfonyl)imide.
Conditions: The reaction mixture is stirred at room temperature in the presence of water or an organic solvent.
Product: this compound is obtained after purification, typically by extraction and drying.
Chemical Reactions Analysis
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including :
-
Substitution Reactions
Reagents: Halides, alkylating agents.
Conditions: Typically carried out in organic solvents at elevated temperatures.
Products: Substituted imidazolium salts.
-
Oxidation and Reduction Reactions
Reagents: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Conditions: These reactions are usually performed under controlled temperatures and in the presence of catalysts.
Products: Oxidized or reduced forms of the imidazolium compound.
-
Complex Formation
Reagents: Metal salts.
Conditions: Reactions are carried out in solution, often at room temperature.
Products: Metal-imidazolium complexes.
Scientific Research Applications
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide has a wide range of applications in scientific research :
-
Chemistry
Solvent: Used as a green solvent in organic synthesis due to its low volatility and high thermal stability.
Catalysis: Acts as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.
-
Biology
Enzyme Stabilization: Used to stabilize enzymes in biocatalysis, improving their activity and stability.
Cell Culture: Employed in cell culture media to enhance cell growth and viability.
-
Medicine
Drug Delivery: Investigated for use in drug delivery systems due to its ability to solubilize a wide range of pharmaceutical compounds.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a potential candidate for use in antimicrobial formulations.
-
Industry
Electrolytes: Used in the production of electrolytes for batteries and supercapacitors, improving their performance and stability.
Separation Processes: Applied in separation processes such as liquid-liquid extraction and gas absorption.
Comparison with Similar Compounds
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide can be compared with other similar ionic liquids :
-
1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
Differences: Shorter alkyl chain (butyl vs. octyl) results in different solubility and viscosity properties.
Applications: Similar applications in catalysis and electrochemistry, but with different performance characteristics.
-
1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
Differences: Even shorter alkyl chain (ethyl vs. octyl) affects its physical properties and solubility.
Applications: Used in similar applications but may offer different advantages in terms of reaction rates and selectivity.
-
1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
Differences: Intermediate alkyl chain length (hexyl vs. octyl) provides a balance between solubility and viscosity.
Applications: Employed in similar fields with varying degrees of efficiency and performance.
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)ethanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C4HF6NO2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-3(6,7)1(12)11-2(13)4(8,9)10/h10-12H,3-9H2,1-2H3;(H,11,12,13)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSQGRULPHJNSE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(=NC(=O)C(F)(F)F)(C(F)(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2451211.png)
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2451215.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)

![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)-1,3-benzothiazole](/img/structure/B2451219.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2451222.png)

![N-[1-(furan-2-yl)propan-2-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2451224.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451225.png)
![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate](/img/structure/B2451229.png)


